molecular formula C9H10N4O3 B2736207 3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid CAS No. 1822698-80-5

3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid

Cat. No.: B2736207
CAS No.: 1822698-80-5
M. Wt: 222.204
InChI Key: LVPSAIVHIQWASP-UHFFFAOYSA-N
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Description

3-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid (CAS: 63674-70-4) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position, a keto group at the 4-position, and a propanoic acid moiety at the 6-position .

Properties

IUPAC Name

3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-13-8-5(4-10-13)9(16)12-6(11-8)2-3-7(14)15/h4H,2-3H2,1H3,(H,14,15)(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAUVNVDANIZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Methylation: Introduction of the methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring.

    Oxidation: Oxidation of the intermediate to introduce the oxo group at the 4-position.

    Propanoic Acid Substitution: Finally, the propanoic acid moiety is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group, potentially leading to different derivatives.

    Substitution: The propanoic acid moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives with Varied Substituents

The pyrazolo[3,4-d]pyrimidine scaffold is a versatile pharmacophore. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
Target Compound 1-methyl, 4-oxo, 6-propanoic acid 265.24 g/mol Hydrophilic, potential for hydrogen bonding
Ethyl 2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)propanoate 6-sulfanyl ester, ethyl group 268.29 g/mol Enhanced lipophilicity due to esterification
2-[[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio]propanamide 3-chlorophenyl, thioether, amide 349.80 g/mol Antibacterial activity against E. coli and S. aureus
1-(7-Methoxyquinolin-4-yl)-6-methyl-5-aryl-pyrazolo[3,4-d]pyrimidin-4-one Quinoline moiety, aryl group Variable Anticancer and kinase inhibition potential

Key Observations :

  • Lipophilicity : Esterification (e.g., ethyl or methyl esters) increases membrane permeability compared to the carboxylic acid form .
  • Bioactivity : Chlorophenyl and sulfanyl substituents enhance antimicrobial activity, as seen in analogs like 2-[[1-(3-Chlorophenyl)...propanamide .
  • Synthetic Flexibility: Substituents at the 1- and 6-positions are readily modified via reactions with phenacyl chlorides or hydrazonoyl bromides .

Propanoic Acid Derivatives with Heterocyclic Cores

Propanoic acid groups are critical in modulating solubility and target binding. Notable comparisons include:

Antimicrobial 3-Phenylpropanoic Acid Derivatives

Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) isolated from Streptomyces coelicolor exhibit selective activity against E. coli and S. aureus . Unlike the target compound, these lack the pyrazolo-pyrimidine core but share the propanoic acid moiety, underscoring the role of the acid group in bacterial membrane disruption.

Coumarin-Thiazole Propanoic Acid Amides

3-[4-(R1-Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids demonstrate strong absorption bands (νC=O: 1684–1726 cm⁻¹) and NH/OH interactions, similar to the target compound’s IR profile . These analogs highlight the importance of the carboxylic acid group in forming hydrogen bonds with biological targets, though their coumarin-thiazole systems confer distinct fluorescence properties .

Biological Activity

3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N4O3
  • Molecular Weight : 234.21 g/mol

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance:

  • Inhibition of EGFR : Several studies have reported that compounds with a similar scaffold effectively inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. The compound 12b from a related study showed potent inhibitory activity against wild-type EGFR with an IC50 value of 0.016 µM and against the mutant EGFR T790M with an IC50 of 0.236 µM .
  • Cell Proliferation Inhibition : Compounds derived from pyrazolo[3,4-d]pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. For example, compound 12b demonstrated significant anti-proliferative effects against A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .

The mechanisms through which these compounds exert their biological effects include:

  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been a notable feature. For instance, flow cytometric analyses revealed that compound 12b increased the BAX/Bcl-2 ratio significantly, indicating its role as an apoptotic inducer .
  • Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at the S and G2/M phases, further contributing to their anti-cancer potential .

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Study on Compound 12b :
    • Objective : Evaluate anti-proliferative activity against A549 and HCT116 cells.
    • Findings : Compound 12b showed significant inhibition with IC50 values indicating strong potential for further development as an anticancer agent .
  • Phenylpyrazolo[3,4-d]pyrimidine Derivatives :
    • Objective : Assess dual inhibition of EGFR/VGFR2.
    • Results : Compounds demonstrated variable degrees of selectivity and potency with IC50 values ranging from 0.3 to 24 µM against various targets .

Data Summary Table

CompoundTargetIC50 Value (µM)Cell LineMechanism
Compound 12bWild-type EGFR0.016A549Apoptosis induction
Compound 12bMutant EGFR T790M0.236HCT116Cell cycle arrest
Phenyl derivativeDual EGFR/VGFR20.3 - 24VariousMultitarget inhibition

Q & A

Q. Critical Conditions :

  • Catalysts : Triethylamine for deprotonation .
  • Reaction time : 24–48 hours for cyclization .
  • Yield optimization : Monitor pH during acidification to prevent byproduct formation .

Basic Question: Which analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the pyrazolo-pyrimidine scaffold and propanoic acid substitution. Key signals:
    • Pyrimidine C=O at ~165 ppm (13C) .
    • Methyl group on pyrazole at δ 2.5 ppm (1H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 293.08) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Discrepancies in yields (e.g., 40% vs. 65%) often arise from:

Reagent purity : Impurities in β-ketoesters hinder cyclization. Use freshly distilled reagents .

Solvent effects : Polar aprotic solvents (DMF) improve solubility but may degrade acid-sensitive intermediates. Test alternatives like THF .

Temperature gradients : Inconsistent heating during cyclization leads to incomplete reactions. Use oil baths with calibrated thermocouples .

Q. Validation Protocol :

  • Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Compare HPLC profiles of products across labs to identify side products .

Advanced Question: What strategies are recommended for optimizing the compound’s stability in biological assays?

Methodological Answer:

  • pH adjustment : Stabilize the propanoic acid group by buffering solutions to pH 7.4 (PBS) to prevent decarboxylation .
  • Light sensitivity : Store solutions in amber vials at –20°C to avoid photodegradation of the pyrimidine ring .
  • Lyophilization : Freeze-dry the compound for long-term storage; reconstitute in DMSO for in vitro assays .

Advanced Question: How can researchers identify and validate biological targets for this compound?

Methodological Answer:

In silico docking : Screen against kinase or protease databases (e.g., PDB) to predict binding to the pyrazolo-pyrimidine core .

Enzyme inhibition assays : Test activity against COX-2 or CDK2 (common targets for pyrazolo-pyrimidines) using fluorogenic substrates .

Cellular uptake studies : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to track intracellular localization .

Q. Data Interpretation :

  • Correlate IC50 values with structural analogs (e.g., methyl vs. chloro substituents) to establish SAR .

Advanced Question: What experimental approaches are used to analyze contradictory bioactivity data across studies?

Methodological Answer:
Contradictions (e.g., anti-inflammatory vs. no effect) may stem from:

Cell line variability : Test across multiple lines (e.g., RAW264.7 macrophages vs. primary cells) .

Metabolic instability : Use liver microsomes to assess CYP450-mediated degradation .

Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Q. Resolution Workflow :

  • Replicate assays with standardized protocols (cell density, serum concentration).
  • Validate findings using orthogonal methods (e.g., Western blot vs. ELISA) .

Advanced Question: How does this compound compare structurally and functionally to related pyrazolo-pyrimidine derivatives?

Q. Comparative Analysis :

Compound Key Structural Differences Functional Impact
3-{1-Methyl-4-oxo…propanoic acidPropanoic acid side chainEnhanced solubility vs. methyl esters
1-Phenyl analogs ()Phenyl substitution at N1Increased kinase inhibition potency
Thiazolidinone hybrids ()Fused thiazolidinone ringDual activity (antimicrobial + anticancer)

Q. Unique Advantages :

  • The propanoic acid group improves pharmacokinetics (e.g., oral bioavailability) compared to ester derivatives .

Advanced Question: What methodologies are used to study the compound’s interaction with serum proteins?

Q. Methodological Answer :

Fluorescence quenching : Monitor changes in BSA fluorescence upon binding; calculate binding constants (Kd) .

Circular Dichroism (CD) : Detect conformational changes in serum albumin (e.g., α-helix to β-sheet transitions) .

Molecular Dynamics (MD) : Simulate binding poses over 100 ns to identify stable interaction sites (e.g., Sudlow site I) .

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